(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone
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Overview
Description
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired substituents and the complexity of the target molecule.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activity against cancer cell lines.
Uniqueness
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE stands out due to its unique structural features and its potential as a TRK inhibitor, which makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H24N4O/c1-25-21-18(14-23-25)17(13-19(24-21)15-10-11-15)22(27)26-12-6-5-9-20(26)16-7-3-2-4-8-16/h2-4,7-8,13-15,20H,5-6,9-12H2,1H3 |
InChI Key |
RRPAUNQBUWMKPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCC4C5=CC=CC=C5 |
Origin of Product |
United States |
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